[4-(2-Chloroacetyl)phenyl]urea
Overview
Description
[4-(2-Chloroacetyl)phenyl]urea: is an organic compound with the molecular formula C9H9ClN2O2. It is known for its applications in various fields such as medicinal chemistry, agricultural science, and materials science. The compound is characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further connected to a urea moiety.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Studied for its potential anticancer properties due to its ability to interfere with cellular processes.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
CAPU is classified as dangerous according to the GHS pictograms GHS05 and GHS07 . It has hazard statements H302, H315, H318, H335, and H412, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
Compounds with similar structures, such as local anesthetics, are known to act on nerve endings or around nerve trunks . They combine with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
It can be inferred from related compounds that they affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound likely impacts the sodium ion channels and the generation and conduction of nerve impulses .
Result of Action
Based on the mode of action, it can be inferred that the compound likely blocks the generation and conduction of nerve impulses, potentially leading to a temporary relief of pain .
Biochemical Analysis
Biochemical Properties
[4-(2-Chloroacetyl)phenyl]urea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. These interactions can lead to the formation of new compounds that may exhibit different biochemical properties . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the target enzymes or proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases, which are crucial for signal transduction pathways. Additionally, this compound can impact gene expression by interacting with transcription factors, thereby altering the transcription of specific genes . These changes can lead to variations in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity . These interactions can also lead to changes in gene expression, as the compound can interact with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects may include alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux by altering the levels of specific metabolites. For instance, it can inhibit the activity of certain enzymes in the urea cycle, leading to changes in the levels of urea and other related metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Chloroacetyl)phenyl]urea typically involves the reaction of 4-aminophenylurea with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch or continuous flow reactors
Purification: Crystallization or recrystallization from suitable solvents
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions: [4-(2-Chloroacetyl)phenyl]urea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-aminophenylurea and chloroacetic acid.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, thiols, solvents like ethanol or methanol, and mild heating (40-60°C)
Hydrolysis: Acidic or basic aqueous solutions, room temperature to 80°C
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Major Products:
Nucleophilic Substitution: Substituted phenylureas
Hydrolysis: 4-aminophenylurea and chloroacetic acid
Oxidation: Oxidized phenyl derivatives
Comparison with Similar Compounds
[4-(2-Bromoacetyl)phenyl]urea: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
[4-(2-Fluoroacetyl)phenyl]urea: Contains a fluoroacetyl group, offering different reactivity and properties.
Uniqueness:
Reactivity: The chloroacetyl group in [4-(2-Chloroacetyl)phenyl]urea provides a unique reactivity profile, making it suitable for specific synthetic applications.
Applications: Its potential as an enzyme inhibitor and its use in material science distinguish it from similar compounds.
Properties
IUPAC Name |
[4-(2-chloroacetyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-5-8(13)6-1-3-7(4-2-6)12-9(11)14/h1-4H,5H2,(H3,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKLCVGZXFPCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861520-97-0 | |
Record name | [4-(2-chloroacetyl)phenyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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